Oxolamine phosphate

Description

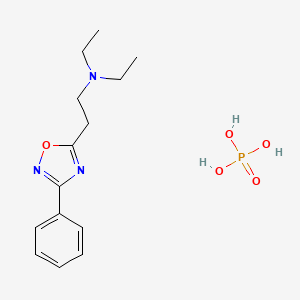

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O.H3O4P/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;1-5(2,3)4/h5-9H,3-4,10-11H2,1-2H3;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCWWFOVTFSDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N3O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157017 | |

| Record name | Oxolamine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1949-19-5, 131378-45-5 | |

| Record name | 1,2,4-Oxadiazole-5-ethanamine, N,N-diethyl-3-phenyl-, phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1949-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxolamine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131378455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxolamine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxolamine dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXOLAMINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMG78UE3PU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacodynamics of Oxolamine Phosphate

Proposed Mechanisms of Action in Biological Systems

Oxolamine (B1678060) Phosphate's therapeutic effects are attributed to a combination of peripheral and central actions, along with its ability to modulate inflammatory processes.

Inhibition of Inflammatory Mediator Release

Oxolamine demonstrates significant anti-inflammatory properties, which are integral to its mechanism of action. patsnap.comwikipedia.org The compound is thought to inhibit the release of various inflammatory mediators, although the precise pathways are not fully elucidated. patsnap.com This anti-inflammatory effect helps in reducing the inflammation of the respiratory tract, a common contributor to coughing and discomfort in respiratory ailments. patsnap.com In preclinical studies on guinea pigs, Oxolamine showed a distinct anti-inflammatory action on the respiratory organs, reducing relative lung weight, significantly decreasing inflammation levels, and protecting the pulmonary parenchyma from emphysema. medchemexpress.commedchemexpress.com Some research suggests its anti-inflammatory effects may involve the inhibition of prostaglandin (B15479496) synthesis or the suppression of cytokines.

Central Inhibition of Cough Reflex in Preclinical Models

In addition to its peripheral effects, Oxolamine is also believed to exert a central inhibitory action on the cough reflex. patsnap.com This central mechanism is thought to occur in the medulla oblongata, the region of the brainstem that controls involuntary actions like coughing. patsnap.com By dampening the cough reflex at this central level, Oxolamine provides symptomatic relief. patsnap.com However, some sources emphasize its peripheral action as the primary mechanism, distinguishing it from centrally acting antitussives. patsnap.com

Role of Cytochrome P450 Enzymes (CYP2B1/2) in Pharmacological Activity

A notable aspect of Oxolamine's pharmacology is its interaction with the cytochrome P450 (CYP) enzyme system. Specifically, Oxolamine has been identified as an inhibitor of CYP2B1/2. medchemexpress.commedchemexpress.comabmole.comselleck.co.jp This inhibition may contribute to its therapeutic effects, potentially by modulating the metabolism of other substances involved in inflammation. This enzymatic interaction also has implications for drug-drug interactions, as evidenced by studies showing that Oxolamine can increase the area under the curve (AUC) and prolong the terminal half-life of Warfarin in male rats. medchemexpress.commedchemexpress.com

Cellular Level Investigations and In Vitro Models

To better understand the molecular underpinnings of Oxolamine's effects, researchers have utilized various in vitro models.

Effects on Inflammatory Pathways in Cell Cultures

Investigations at the cellular level have provided further insights into Oxolamine's anti-inflammatory capabilities. In studies using cell cultures, it has been observed that Oxolamine can influence key inflammatory pathways. For instance, in MDA-MB-231 cells, Oxolamine citrate (B86180) treatment led to a significant decrease in cell invasion and metastasis. The study also noted an upregulation of p62 and downregulation of LC3II, suggesting an inhibition of autophagy. Furthermore, the expressions of p-AKT and PARP were significantly downregulated, indicating that Oxolamine may inhibit apoptosis via the AKT pathway. Another finding was the downregulation of HK2 expression, a key kinase in glucose metabolism, suggesting that Oxolamine might inhibit cell viability by interfering with cellular energy metabolism. While these findings are from a cancer cell line, they provide valuable information on the potential cellular pathways that Oxolamine can modulate, which may be relevant to its anti-inflammatory effects in respiratory conditions.

Interactive Data Table: Preclinical Findings on Oxolamine's Anti-inflammatory Effects

| Model System | Key Findings | Reference |

| Guinea Pigs | Reduced relative lung weight, significantly reduced inflammation levels, protected pulmonary parenchyma from emphysema. | medchemexpress.com, medchemexpress.com |

| Male SD Rats | Significantly increased the AUC and prolonged the terminal half-life of Warfarin. | medchemexpress.com, medchemexpress.com |

| MDA-MB-231 Cells | Decreased cell invasion and metastasis, inhibited autophagy, and inhibited apoptosis via the AKT pathway. |

Interaction with Neuro-Sensory Mechanisms in Experimental Systems

The antitussive effect of oxolamine is attributed to a combination of central and peripheral actions, with a significant emphasis on its peripheral activity on neuro-sensory mechanisms within the respiratory tract. patsnap.comwikipedia.org Experimental evidence suggests that oxolamine modulates the activity of sensory nerve endings, thereby reducing the sensitivity of the cough reflex.

In experimental models, such as the citric acid-induced cough in rodents, oxolamine has demonstrated its efficacy in suppressing the cough reflex. This peripheral action is believed to be a key component of its therapeutic effect. Furthermore, studies on guinea pigs have shown that oxolamine exerts a distinct anti-inflammatory action on the respiratory organs, which can contribute to reducing the irritation of nerve receptors. medchemexpress.commedchemexpress.commedchemexpress.com This reduction in inflammation can, in turn, lessen the stimulation of sensory nerves that trigger coughing. wikipedia.org

Another aspect of oxolamine's interaction with neuro-sensory mechanisms is its local anesthetic properties. patsnap.com By numbing the sensory nerve endings in the respiratory mucosa, oxolamine can directly reduce the irritation that initiates the cough reflex. patsnap.com While some sources also mention a central action on the cough center in the medulla oblongata, the peripheral effects on sensory nerves are a prominent feature of its pharmacodynamics. patsnap.commedtigo.com

Experimental studies utilizing capsaicin-induced cough models, a common method for assessing cough reflex sensitivity, have been employed to evaluate the efficacy of various antitussive agents. researchgate.netnih.govfrontiersin.org While specific data on oxolamine's effect in capsaicin-induced cough models was not extensively detailed in the provided search results, the understanding of its peripheral action on sensory nerves suggests it would likely modulate the response to such irritants. patsnap.com

Table 1: Summary of Experimental Findings on Oxolamine's Interaction with Neuro-Sensory Mechanisms

| Experimental Model | Observed Effect | Implied Mechanism |

| Citric Acid-Induced Cough (Rodents) | Suppression of cough reflex | Peripheral modulation of sensory nerve endings. |

| Acrolein-Induced Inflammation (Guinea Pigs) | Reduced lung weight and inflammation | Anti-inflammatory action on respiratory organs. medchemexpress.commedchemexpress.commedchemexpress.com |

| General Respiratory Irritation | Reduced irritation of nerve receptors | Local anesthetic and anti-inflammatory properties. patsnap.comwikipedia.org |

Theoretical Models of Receptor and Enzyme Interactions

The molecular interactions of oxolamine phosphate (B84403) with specific biological targets, such as receptors and enzymes, are crucial to its pharmacodynamic profile. While comprehensive theoretical models of these interactions are still an area of ongoing research, some key interactions have been proposed and identified.

One of the proposed mechanisms for oxolamine's anti-inflammatory action is the inhibition of prostaglandin synthesis. Prostaglandins are key mediators of inflammation, and their inhibition can lead to a reduction in the inflammatory response in the respiratory tract. nih.govwikipedia.orgnih.gov This inhibition is thought to occur through the modulation of cyclooxygenase (COX) enzymes, which are central to the prostaglandin synthesis pathway. nih.gov Additionally, oxolamine may exert its anti-inflammatory effects through the suppression of pro-inflammatory cytokines. Methodological approaches to confirm this include in vitro cytokine profiling in macrophage models.

A significant finding in the study of oxolamine's enzyme interactions is its inhibitory effect on cytochrome P450 enzymes, specifically CYP2B1 and CYP2B2. medchemexpress.commedchemexpress.comselleck.co.jpambeed.cn This inhibition is a key aspect of its anti-inflammatory properties and also has implications for potential drug-drug interactions. For instance, the inhibition of CYP2B1 by oxolamine has been shown to affect the pharmacokinetics of other drugs metabolized by this enzyme, such as warfarin. medchemexpress.com

Regarding receptor interactions, it has been suggested that oxolamine may interact with bradykinin (B550075) receptors. Bradykinin is a potent inflammatory mediator involved in the sensation of pain and the inflammatory cascade. nih.gov In vitro receptor binding assays have been proposed as a methodological approach to investigate this interaction. However, detailed theoretical models or extensive experimental data on the binding affinity and kinetics of oxolamine with bradykinin receptors are not widely available in the reviewed literature. Molecular docking studies, which are computational methods used to predict the binding orientation and affinity of a ligand to a receptor, have been utilized for other oxadiazole derivatives to understand their interactions with various biological targets. mdpi.comuludag.edu.trmdpi.comnih.gov Similar studies could provide valuable insights into the specific binding mode of oxolamine to its target receptors.

Table 2: Overview of Theoretical and Identified Molecular Interactions of Oxolamine

| Target | Proposed/Identified Interaction | Potential Pharmacodynamic Effect |

| Enzymes | ||

| Cyclooxygenase (COX) | Inhibition of prostaglandin synthesis. | Anti-inflammatory. nih.govwikipedia.org |

| Cytochrome P450 2B1/2 (CYP2B1/2) | Inhibition of enzyme activity. medchemexpress.commedchemexpress.comselleck.co.jp | Anti-inflammatory, potential for drug interactions. medchemexpress.com |

| Receptors | ||

| Bradykinin Receptors | Potential binding and modulation. | Anti-inflammatory, analgesic. nih.gov |

| Other Mediators | ||

| Cytokines (e.g., IL-6, TNF-α) | Suppression of cytokine release. | Anti-inflammatory. |

Preclinical Pharmacokinetic Profiling and Theoretical Metabolism of Oxolamine Phosphate

Absorption Characteristics in Preclinical Models

Following oral administration in preclinical settings, oxolamine (B1678060) is absorbed from the gastrointestinal tract. drogsan.com.trmedtigo.com The onset of its antitussive effect, observed to be within one hour, suggests relatively rapid absorption into the bloodstream. drogsan.com.tr Upon absorption, oxolamine is distributed to various body tissues, with a noted penetration into the bronchial mucosa. drogsan.com.tr

While specific quantitative data from preclinical animal models, such as absolute bioavailability, peak plasma concentration (Cmax), and time to peak plasma concentration (Tmax), are not extensively detailed in publicly available literature, related research on other 1,2,4-oxadiazole (B8745197) derivatives has offered some theoretical insights. In silico predictions for a series of novel 1,2,4-oxadiazole compounds suggested the potential for high oral absorption and good bioavailability. mdpi.com However, it is important to note that these are theoretical predictions for structurally related but distinct molecules, and not direct experimental data for oxolamine.

Hepatic Metabolism Pathways

The liver is the primary site for the metabolism of oxolamine. medtigo.com Preclinical information indicates that the compound undergoes significant biotransformation. The principal metabolic pathway identified involves a hydrolytic cleavage of the molecule. drogsan.com.tr This hydrolysis results in the separation of the ethylamine (B1201723) side chain, yielding two main metabolites: diethylamine (B46881) and a neutral phenyl-1,2,4-oxadiazole derivative. drogsan.com.tr A portion of the parent drug is known to escape this metabolic process and remains as an unchanged molecule in the body. drogsan.com.tr Studies on other oxadiazole-containing compounds have also shown that cleavage of the oxadiazole ring can occur, leading to the formation of polar metabolites, a pathway that could theoretically contribute to the biotransformation of oxolamine. nih.gov

Enzyme Systems Involved in Biotransformation

The biotransformation of oxolamine is mediated by various enzymatic processes. medtigo.com While the specific enzymes responsible for the primary hydrolytic pathway are not explicitly identified in the reviewed literature, interactions with the cytochrome P450 (CYP) superfamily of enzymes have been reported. Preclinical data, particularly from studies on drug interactions, indicate that oxolamine has an inhibitory effect on several CYP isozymes. In rat models, oxolamine has been shown to inhibit CYP2B1/2. medchemexpress.commedchemexpress.com Further characterization suggests it may also act as an inhibitor of other key enzymes involved in drug metabolism.

Table 1: Reported Cytochrome P450 Enzyme Interactions with Oxolamine in Preclinical Models

| Enzyme | Reported Interaction |

|---|

Note: Data on interactions with other CYP enzymes are suggested but less definitively documented in preclinical models.

Excretion Routes in Animal Models

The elimination of oxolamine and its metabolites from the body occurs primarily through the kidneys. medtigo.com In animal models, the main excretion route is via the urine. drogsan.com.tr Quantitative data from preclinical studies specify the urinary excretion profile, indicating that a relatively small fraction of the administered dose is eliminated as the parent compound. The majority is excreted in the form of its metabolites. drogsan.com.tr

Table 2: Urinary Excretion Profile of Oxolamine in Animal Models

| Substance | Percentage of Dose Excreted in Urine |

|---|---|

| Unchanged Oxolamine | 10% drogsan.com.tr |

Information regarding other potential excretion pathways, such as biliary or fecal routes, is not detailed in the available preclinical literature for oxolamine.

Kinetic Modeling and Simulation Studies for Compound Disposition

Advanced Analytical Methodologies for Research on Oxolamine Phosphate

Spectrophotometric Quantification Techniques

Spectrophotometry offers a simple, cost-effective, and rapid approach for the determination of oxolamine (B1678060) phosphate (B84403). These methods are often based on the inherent ultraviolet (UV) absorbance of the molecule or the formation of colored complexes.

UV-Visible spectrophotometry is a fundamental technique for the analysis of oxolamine. Several methods have been developed for the quantification of the oxolamine moiety, primarily focusing on its citrate (B86180) salt, which are applicable for the chromophore in oxolamine phosphate. These methods leverage different spectral data processing techniques to enhance specificity and sensitivity.

One approach involves the direct measurement of absorbance of the drug in a solvent like methanol (B129727) at its maximum wavelength (λmax), which has been identified at 237 nm for oxolamine citrate. rasayanjournal.co.inresearchgate.net To improve resolution and minimize interference from excipients, derivative spectrophotometry has been employed. Methods using the first-order derivative spectrum have measured the amplitude of troughs at 229.2 nm in an aqueous medium. rasayanjournal.co.inresearchgate.net Another technique is the area under the curve (AUC) method, where the area under the zero-order spectrum between two selected wavelengths (e.g., 228.6 nm to 246.4 nm) is calculated. rasayanjournal.co.inresearchgate.net Furthermore, a second-order derivative method has been utilized, with measurements taken at 257.2 nm in an aqueous solution. rasayanjournal.co.inresearchgate.net

Table 1: UV Spectrophotometric Methods for Oxolamine Analysis

| Method | Principle | Wavelength/Range | Medium | Reference |

|---|---|---|---|---|

| Zero-Order Spectrophotometry | Direct absorbance measurement | 237 nm | Methanol | rasayanjournal.co.inresearchgate.net |

| First-Order Derivative | Measurement of trough amplitude | 229.2 nm | Aqueous | rasayanjournal.co.inresearchgate.net |

| Area Under Curve (AUC) | Integration of absorbance over a wavelength range | 228.6 - 246.4 nm | Aqueous | rasayanjournal.co.inresearchgate.net |

| Second-Order Derivative | Measurement of peak amplitude | 257.2 nm | Aqueous | rasayanjournal.co.inresearchgate.net |

Visible spectrophotometric methods based on ion-pair complexation offer enhanced sensitivity and are suitable for quantifying this compound in various samples, including syrups. These methods involve the reaction of the basic nitrogenous drug with an acidic dye to form a stable, colored ion-pair complex, which can be extracted into an organic solvent and measured colorimetrically.

Two such methods have been developed for this compound (OMP) using the acidic dyes Tropeolineooo (TPooo) and Bromothymol blue (BTB). researchgate.netresearchgate.net The reaction forms a yellow-colored complex that is extractable into chloroform. researchgate.netresearchgate.netajptr.com The resulting complexes exhibit maximum absorbance (λmax) at 430 nm for the OMP-TPooo complex and 485 nm for the OMP-BTB complex. researchgate.netresearchgate.net These methods have been validated and shown to be simple, sensitive, and accurate for the estimation of the drug. researchgate.netresearchgate.net The reaction schemes may also involve other acidic dyes such as woll fast blue black and alizarin (B75676) red S. rasayanjournal.co.in

Table 2: Ion-Pair Spectrophotometric Methods for this compound

| Parameter | Method M-1 (Tropeolineooo) | Method M-2 (Bromothymol Blue) | Reference |

|---|---|---|---|

| Reagent | Tropeolineooo (TPooo) | Bromothymol blue (BTB) | researchgate.netresearchgate.net |

| λmax | 430 nm | 485 nm | researchgate.netresearchgate.net |

| Linearity Range | 10-60 µg/mL | 10-60 µg/mL | researchgate.netresearchgate.net |

| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 1.219 x 10³ | 3.485 x 10³ | researchgate.netresearchgate.net |

| Sandell's Sensitivity (µg cm⁻²) | 0.1557 | 0.2234 | researchgate.net |

| Limit of Detection (LOD) (µg/mL) | 1.1231 | 0.1026 | researchgate.net |

| Limit of Quantification (LOQ) (µg/mL) | 3.4035 | 0.3111 | researchgate.net |

UV-Visible Spectroscopy Applications

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of pharmaceutical compounds. For this compound, several RP-HPLC methods have been developed, offering high specificity and the ability to perform stability-indicating assays.

A key application of HPLC in pharmaceutical analysis is the development of stability-indicating methods, which can separate the intact drug from its degradation products. rasayanjournal.co.in This is essential for assessing the stability of a drug substance under various environmental conditions.

A stability-indicating HPLC method for this compound was developed and validated according to International Council for Harmonisation (ICH) guidelines. rasayanjournal.co.inresearchgate.net To demonstrate the method's specificity, forced degradation studies were conducted on an oral syrup formulation. rasayanjournal.co.inresearchgate.net The drug was subjected to a range of stress conditions to induce degradation:

Acid Hydrolysis: 0.5 N HCl at 80°C for 2 hours.

Alkali Hydrolysis: 0.5 N NaOH at 80°C for 2 hours.

Oxidative Degradation: 20% H₂O₂ at 80°C for 2 hours.

Thermal Degradation: 105°C in a hot air oven for 2 hours.

Photolytic Degradation: Exposure to sunlight for 24 hours.

The results showed that this compound was significantly degraded under alkaline hydrolysis conditions, with less degradation observed under the other stress conditions. rasayanjournal.co.in The developed HPLC method was able to effectively separate the peak of the intact this compound from the peaks of the degradation products, confirming the stability-indicating power of the assay. rasayanjournal.co.inresearchgate.net

The successful separation of this compound and its potential degradants relies on the careful optimization of chromatographic parameters. Several studies have reported different conditions for the analysis of oxolamine salts.

For a stability-indicating assay of this compound, a reversed-phase method was established using an Intersil CN column. rasayanjournal.co.inresearchgate.net The isocratic mobile phase consisted of a 50:50 (v/v) mixture of 0.1% formic acid and acetonitrile, which provided a sharp, symmetrical peak for this compound with a short retention time of approximately 2.28 minutes. rasayanjournal.co.inresearchgate.net Other methods, primarily for the citrate salt, have used different columns and mobile phases, such as a BDS Hypersil C18 column with a mobile phase of 0.1% triethylamine (B128534) buffer (pH 3.5) and acetonitrile. rasayanjournal.co.insphinxsai.com

Table 3: Chromatographic Conditions for Oxolamine Analysis

| Parameter | Method 1 (this compound) | Method 2 (Oxolamine Citrate) | Method 3 (Oxolamine Citrate) | Reference |

|---|---|---|---|---|

| Column | Intersil CN (250 x 4.6 mm, 5 µm) | BDS Hypersil C18 (150 x 4.6 mm, 5 µm) | Agilent Zorbax SB-CN | rasayanjournal.co.inresearchgate.netsphinxsai.comscispace.com |

| Mobile Phase | 0.1% Formic Acid : Acetonitrile (50:50 v/v) | 0.1% Triethylamine (pH 3.5 with H₃PO₄) : Acetonitrile (72:28 v/v) | 0.02 M Phosphate Buffer (pH 4.0) : Acetonitrile (85:15 v/v) | rasayanjournal.co.inresearchgate.netsphinxsai.comscispace.com |

| Flow Rate | 0.7 mL/min | 1.0 mL/min | 1.5 mL/min | rasayanjournal.co.inresearchgate.netsphinxsai.comscispace.com |

| Detection (UV) | 292 nm | 230 nm | Not specified | rasayanjournal.co.inresearchgate.netsphinxsai.comscispace.com |

| Retention Time | ~2.28 min | 4.767 min | <3.5 min (overall) | rasayanjournal.co.inresearchgate.netsphinxsai.comscispace.com |

| Temperature | 25 ± 2°C | Room Temperature | 22 °C | rasayanjournal.co.inresearchgate.netsphinxsai.comscispace.com |

Development of Stability-Indicating HPLC Assays

Method Validation Parameters for Research Applications

Validation is a critical process that ensures an analytical method is suitable for its intended purpose. innovareacademics.in For research applications involving this compound, methods are validated according to ICH guidelines, assessing parameters such as system suitability, linearity, sensitivity, accuracy, precision, specificity, and robustness. rasayanjournal.co.inresearchgate.net

For the stability-indicating HPLC method for this compound, a comprehensive validation was performed. rasayanjournal.co.inresearchgate.net

System Suitability: Tests were conducted to ensure the chromatographic system was operating correctly. Parameters such as peak area, retention time, USP plate count (>2000), and USP tailing factor were all found to be within acceptable limits, with relative standard deviations (RSD) below 2%. rasayanjournal.co.in

Linearity: The method demonstrated a linear response over a concentration range of 50–150 µg/mL, with a correlation coefficient (R²) of 0.9998. rasayanjournal.co.inresearchgate.net The regression equation was determined to be y = 47.75x + 42. rasayanjournal.co.in

Sensitivity: The limits of detection (LOD) and quantification (LOQ) were calculated to be 2.10 µg/mL and 6.35 µg/mL, respectively, indicating high sensitivity. rasayanjournal.co.in

Accuracy: Accuracy was assessed through recovery studies using the standard addition technique. The percent recovery was found to be in the range of 100.20% – 102.66%, demonstrating the method's accuracy. rasayanjournal.co.inresearchgate.net

Precision: Both system precision and method precision were evaluated by analyzing replicates at a concentration of 80 µg/mL. The RSD values were less than 1%, indicating excellent precision. rasayanjournal.co.inresearchgate.net

Specificity: As confirmed by the forced degradation studies, the method is highly specific, capable of quantifying this compound in the presence of its degradants and formulation excipients. rasayanjournal.co.inresearchgate.net

Robustness and Ruggedness: The method's robustness was confirmed by introducing small, deliberate variations in chromatographic conditions (flow rate, mobile phase composition, temperature), with all results showing an RSD of less than 1%. rasayanjournal.co.in Ruggedness was established by having the analysis performed by different analysts on different systems, which also yielded reproducible results (RSD < 1%). rasayanjournal.co.inresearchgate.net

Table 4: Validation Summary for a Stability-Indicating HPLC Method for this compound

| Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 50–150 µg/mL | rasayanjournal.co.inresearchgate.net |

| Correlation Coefficient (R²) | 0.9998 | rasayanjournal.co.in |

| LOD | 2.10 µg/mL | rasayanjournal.co.in |

| LOQ | 6.35 µg/mL | rasayanjournal.co.in |

| Accuracy (% Recovery) | 100.20 – 102.66% | rasayanjournal.co.inresearchgate.net |

| Precision (%RSD) | < 1% | rasayanjournal.co.inresearchgate.net |

| Robustness (%RSD) | < 1% | rasayanjournal.co.in |

| Ruggedness (%RSD) | < 1% | rasayanjournal.co.inresearchgate.net |

Linearity and Range Determination

Linearity studies are crucial for demonstrating that an analytical method's response is directly proportional to the concentration of the analyte within a specific range. This relationship is typically evaluated by analyzing a series of standards at different concentrations and is mathematically expressed through a regression equation and a correlation coefficient (R²).

Several studies have established the linearity of different methods for oxolamine analysis. For instance, a stability-indicating High-Performance Liquid Chromatography (HPLC) method demonstrated excellent linearity for this compound in the concentration range of 50–150 µg/mL, with a correlation coefficient (R²) of 0.9998. rasayanjournal.co.inresearchgate.net The regression equation was determined to be y = 47.75x + 42, where 'y' represents the peak area and 'x' is the concentration. rasayanjournal.co.in Another HPLC method for oxolamine citrate showed linearity from 50 to 150 µg/ml with a correlation coefficient of 0.9993. sphinxsai.com

A highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for quantifying this compound in human plasma established linearity over a range of 0.5–60 ng/mL, with a correlation coefficient of 0.9996. researchgate.net Furthermore, UV spectrophotometric methods have also been validated; one third-order derivative UV spectrophotometric method for oxolamine citrate was linear across a range of 1–14 μg/mL (R² = 0.9995), while another method showed linearity between 50-150% of the nominal concentration with a correlation coefficient of 0.9996. jocpr.com

The limit of detection (LOD) and limit of quantitation (LOQ) are critical sensitivity parameters derived from linearity studies. For the HPLC method, the LOD and LOQ for this compound were found to be 2.10 µg/mL and 6.35 µg/mL, respectively. rasayanjournal.co.in The LC-MS/MS method achieved a much lower LLOQ (lower limit of quantification) of 0.5 ng/mL in human plasma. researchgate.net

Table 1: Linearity and Range Data for this compound Analytical Methods

| Analytical Technique | Linear Range | Correlation Coefficient (R²) | Regression Equation | LOD / LLOQ | Source |

|---|---|---|---|---|---|

| HPLC-UV | 50–150 µg/mL | 0.9998 | y = 47.75x + 42 | 2.10 µg/mL (LOD), 6.35 µg/mL (LOQ) | rasayanjournal.co.inresearchgate.net |

| LC-MS/MS | 0.5–60 ng/mL | 0.9996 | Not Reported | 0.5 ng/mL (LLOQ) | researchgate.net |

| HPLC-UV (Citrate Salt) | 50–150 µg/mL | 0.9993 | y = 39149x + 99738 | Not Reported | sphinxsai.com |

| UV Spectrophotometry (Citrate Salt) | 1–14 μg/mL | 0.9995 | Not Reported | Not Reported | |

| UV Spectrophotometry (Citrate Salt) | 50–150% concentration | 0.9996 | y = 0.006x - 0.003 | Not Reported | jocpr.com |

Precision and Accuracy Assessments

Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the Relative Standard Deviation (%RSD). Accuracy refers to the closeness of the test results obtained by the method to the true value, often determined through recovery studies.

For a stability-indicating HPLC method, precision was assessed at both the system and method levels by analyzing six replicates at a concentration of 80 µg/mL. rasayanjournal.co.in The resulting %RSD values were less than 1%, indicating high precision. rasayanjournal.co.inresearchgate.net The accuracy of this method was confirmed by the standard addition technique, with recovery values reported to be in the range of 100.20% to 102.66%. researchgate.net

In the case of the LC-MS/MS method for this compound in plasma, precision and accuracy were evaluated in three consecutive runs. researchgate.net The precision at the Lower Limit of Quantitation (LLOQ) was within acceptable limits. researchgate.net Spectrophotometric methods for the citrate salt also demonstrated good precision, with %RSD values below 2.05%. Another study using a UV spectrophotometric method reported %RSD for repeatability at 0.015%, and accuracy, determined by recovery experiments, was found to be between 99.83% and 99.92%. jocpr.com

Table 2: Precision and Accuracy Data for this compound Analytical Methods

| Analytical Technique | Precision (%RSD) | Accuracy (% Recovery) | Source |

|---|---|---|---|

| HPLC-UV | <1% | 100.20% – 102.66% | rasayanjournal.co.inresearchgate.net |

| LC-MS/MS | Within acceptable limits | Within 80–120% at LLOQ | researchgate.net |

| UV Spectrophotometry (Citrate Salt) | <2.05% | Not explicitly reported | |

| UV Spectrophotometry (Citrate Salt) | 0.015% (Repeatability) | 99.83% – 99.92% | jocpr.com |

| Spectrophotometry (Ion-pair complex) | Not explicitly reported | 99.96% - 100.38% | researchgate.net |

Specificity and Robustness Studies

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. rasayanjournal.co.in In the context of stability-indicating methods, specificity is demonstrated by showing that the analyte's peak is well-resolved from peaks of degradation products generated during forced degradation studies. rasayanjournal.co.inresearchgate.net

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For an HPLC method for this compound, robustness was examined by intentionally varying parameters such as mobile phase composition, flow rate, column temperature, and detection wavelength. rasayanjournal.co.in The results showed that these small variations did not significantly affect the analytical outcome, with %RSD values remaining below 1%, confirming the method's robustness. rasayanjournal.co.in Ruggedness, a related parameter, was tested by having two different analysts use different columns and systems, which also yielded reproducible results with an RSD below 1%. rasayanjournal.co.inresearchgate.net

Forced Degradation Studies for Compound Stability Assessment in Research

Forced degradation, or stress testing, is a critical component in the development of stability-indicating analytical methods. It involves subjecting the drug substance to harsh conditions to accelerate its decomposition, thereby identifying potential degradation products and pathways. rasayanjournal.co.in This information is vital for establishing the intrinsic stability of the molecule and for demonstrating the specificity of the analytical method.

For this compound, forced degradation studies have been performed under various stress conditions as per ICH guidelines, including acid, alkaline, oxidative, thermal, and photolytic stress. rasayanjournal.co.inresearchgate.net In one study, this compound was found to degrade significantly under alkaline hydrolysis (0.5 N NaOH at 80°C for 2 hours), while less degradation was observed under acidic, oxidative, thermal, and photolytic conditions. rasayanjournal.co.in The developed HPLC method was able to effectively separate the intact this compound peak from the peaks of its degradation products, thus confirming the method's stability-indicating power and specificity. rasayanjournal.co.inresearchgate.net

Table 3: Summary of Forced Degradation Studies on this compound

| Stress Condition | Reagent/Parameters | Duration & Temperature | Observation | Source |

|---|---|---|---|---|

| Acid Hydrolysis | 0.5 N HCl | 2 hours at 80°C | Minor degradation | rasayanjournal.co.inresearchgate.net |

| Alkaline Hydrolysis | 0.5 N NaOH | 2 hours at 80°C | Significant degradation | rasayanjournal.co.inresearchgate.net |

| Oxidative Degradation | 20% H₂O₂ | 2 hours at 80°C | Minor degradation | rasayanjournal.co.inresearchgate.net |

| Thermal Degradation | Hot air oven | 2 hours at 105°C | Minor degradation | rasayanjournal.co.inresearchgate.net |

| Photolytic Degradation | Sunlight exposure | 24 hours | Minor degradation | rasayanjournal.co.inresearchgate.net |

Comparative Analysis of Analytical Techniques for this compound Research

The choice of an analytical technique for the determination of this compound depends on the research objective, the nature of the sample matrix, and the required sensitivity and specificity. The most common methods reported in the literature are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

UV-Visible Spectrophotometry represents a simple, cost-effective, and rapid method for the quantification of oxolamine. slideshare.net Methods have been developed based on direct absorbance measurement or through the formation of colored ion-pair complexes. jocpr.comresearchgate.netresearchgate.net While suitable for bulk drug and simple pharmaceutical formulations, spectrophotometry may lack the specificity required to distinguish the analyte from its degradation products or from excipients in complex mixtures without derivatization or higher-order spectral analysis.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a significant improvement in specificity and is the most widely used technique for the quality control of this compound. rasayanjournal.co.in HPLC methods can effectively separate oxolamine from its related substances and degradation products, making them suitable for stability-indicating assays. rasayanjournal.co.inresearchgate.net These methods are precise, accurate, and robust, though they may have longer analysis times and require more expensive equipment and solvents compared to spectrophotometry. rasayanjournal.co.in

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most sensitive and selective technique. It is the method of choice for bioanalytical applications, such as quantifying this compound in human plasma at very low concentrations (ng/mL). researchgate.net The high specificity of MS/MS, using Multiple Reaction Monitoring (MRM), minimizes interference from endogenous plasma components. researchgate.net This technique provides a short run time but requires highly specialized and expensive instrumentation. researchgate.net

Table 4: Comparative Overview of Analytical Techniques for this compound

| Parameter | UV-Visible Spectrophotometry | HPLC-UV | LC-MS/MS |

|---|---|---|---|

| Principle | Measures light absorbance of the analyte or a colored complex. | Physical separation on a column followed by UV detection. | Separation on a column followed by mass-based detection of precursor and product ions. |

| Specificity | Lower; prone to interference from matrix and degradation products. | High; capable of separating analyte from impurities and degradants. rasayanjournal.co.in | Very High; excellent for complex matrices like plasma. researchgate.net |

| Sensitivity | Moderate (µg/mL range). | Good (µg/mL range). rasayanjournal.co.in | Excellent (ng/mL or lower range). researchgate.net |

| Application | Routine QC of bulk drug and simple formulations. jocpr.comslideshare.net | QC, stability studies, content uniformity. rasayanjournal.co.inresearchgate.net | Bioanalysis, pharmacokinetic studies. researchgate.net |

| Cost & Complexity | Low cost, simple operation. researchgate.net | Moderate cost and complexity. rasayanjournal.co.in | High cost, complex operation. researchgate.net |

| Source | jocpr.comresearchgate.netslideshare.net | rasayanjournal.co.inresearchgate.net | researchgate.netresearchgate.net |

Structure Activity Relationship Studies and Rational Design Principles of Oxolamine Phosphate Analogs

Influence of the 1,2,4-Oxadiazole (B8745197) Core on Biological Activity

The 1,2,4-oxadiazole ring is a key structural motif in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for ester and amide groups. nih.govmdpi.comchim.it This heterocyclic core provides a rigid scaffold that can orient substituents in specific spatial arrangements, influencing interactions with biological targets. The presence of the 1,2,4-oxadiazole ring in a molecule can be critical for its biological efficacy, including anticancer and antimicrobial activities, due to its ability to coordinate with metal ions in enzymes.

The biological activity of 1,2,4-oxadiazole derivatives can be significantly influenced by the nature of the substituents at the C3 and C5 positions of the ring. chim.it For instance, studies on various 1,2,4-oxadiazole derivatives have demonstrated that the introduction of specific chemical groups can modulate their therapeutic effects. In the context of anticancer activity, the introduction of an electron-withdrawing group at the para position of an aromatic ring attached to the oxadiazole core has been shown to be crucial for high biological activity. nih.gov Furthermore, some research suggests that a nitro group at the meta position of a 5-aryl-1,2,4-oxadiazole ring is more favorable for antitumor activity than a para substitution. nih.gov

In the development of antitubercular agents, structural modifications on the 1,2,4-oxadiazole scaffold have shown promise. nih.govnih.gov For example, certain styryl-1,2,4-oxadiazoles have demonstrated potent activity against Mycobacterium tuberculosis. nih.gov The versatility of the 1,2,4-oxadiazole ring allows for the synthesis of large chemical libraries, accelerating the drug discovery process for various therapeutic areas. tandfonline.com

Rational Design Strategies for Modulating Pharmacological Effects

Rational drug design aims to create new molecules with improved therapeutic properties based on an understanding of their biological targets and structure-activity relationships. researchgate.net For oxolamine (B1678060) phosphate (B84403) analogs, this involves strategic modifications to enhance efficacy, selectivity, and pharmacokinetic properties.

One common strategy is the modification of substituents on the 1,2,4-oxadiazole core. For example, in the pursuit of enhanced anticancer activity, researchers have synthesized 1,2,4-oxadiazole derivatives with various substitutions on the phenyl ring, finding that these modifications can significantly alter potency. The combination of the 1,2,4-oxadiazole ring with other heterocyclic systems, such as 1,3,4-oxadiazole, has also been explored to enhance anticancer effects. mdpi.com

Another key strategy involves the use of bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties to improve the drug's profile. cambridgemedchemconsulting.com The 1,2,4-oxadiazole ring itself is often used as a bioisostere for amide and ester groups, which can improve metabolic stability. nih.govmdpi.comchim.it This approach has been successfully applied in the development of various therapeutic agents.

Furthermore, the conjugation of the 1,2,4-oxadiazole scaffold with other known pharmacophores is a widely used tactic. For instance, linking the 1,2,4-oxadiazole ring to moieties like quinoline (B57606) and piperazine (B1678402) has been investigated to design new antitubercular agents. chim.it

Interactive Table: Rational Design Strategies and Outcomes

Computational Chemistry Approaches in Drug Discovery and Design

Computational chemistry has become an indispensable tool in modern drug discovery, providing insights that guide the rational design of new therapeutic agents. plos.org These methods allow for the simulation and prediction of molecular interactions and properties, saving time and resources in the drug development pipeline.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. mdpi.com This method is crucial for understanding the binding mode of potential drugs and for identifying key interactions that contribute to their biological activity.

In the context of 1,2,4-oxadiazole derivatives, molecular docking studies have been employed to elucidate their mechanism of action. For example, docking simulations have been used to show how these compounds might bind to the active sites of enzymes like sortase A, a target for antibiotics, or caspase-3, which is involved in apoptosis and relevant to cancer therapy. nih.govmdpi.com These studies can reveal important hydrogen bonding and hydrophobic interactions that are essential for inhibitory activity. mdpi.com The insights gained from docking can guide the design of new analogs with improved binding affinity and selectivity. nih.gov For instance, if a docking study reveals an unoccupied pocket in the binding site, a new analog can be designed with a substituent that fits into this pocket, potentially increasing potency.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. mdpi.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing which molecules to synthesize and test. nih.gov

3D-QSAR studies on 1,2,4-oxadiazole derivatives have been used to build models that provide insights into the structural features required for their biological effects, such as antibacterial or anticancer activity. nih.govresearchgate.net These models can identify regions of the molecule where certain properties, like hydrophobicity or the presence of hydrogen bond donors, are critical for activity. nih.gov The predictive power of a QSAR model is assessed by its statistical parameters, such as the cross-validated correlation coefficient (q²) and the predictive R² (pred_r²). nih.govmdpi.com A reliable QSAR model can be a valuable tool in the rational design of more potent and selective oxolamine phosphate analogs. mdpi.com

Interactive Table: Computational Approaches in Oxolamine Analog Design

Molecular Docking and Ligand-Protein Interaction Analysis

Bioisosteric Replacements and Their Impact on this compound Derivatives

Bioisosterism is a fundamental strategy in medicinal chemistry aimed at modifying the properties of a lead compound by replacing a functional group with another that has similar steric and electronic characteristics. cambridgemedchemconsulting.com The goal is to improve potency, selectivity, or pharmacokinetic parameters, or to reduce toxicity. cambridgemedchemconsulting.com

The 1,2,4-oxadiazole ring is a well-established bioisostere of the amide and ester functionalities. nih.govmdpi.comchim.it This is a particularly useful replacement when the original amide or ester group is susceptible to hydrolysis by metabolic enzymes. nih.gov By incorporating the more stable 1,2,4-oxadiazole ring, the resulting derivative can exhibit improved metabolic stability and a longer duration of action. researchgate.net

In the context of this compound analogs, bioisosteric replacements can be applied to various parts of the molecule. For example, replacing a morpholino moiety in a compound with a 3-methyl-1,2,4-oxadiazol-5-yl group has been shown to yield potent antibacterial compounds. chim.it Similarly, modifications to a phenyl ring attached to the oxadiazole core, such as the introduction of different halogen atoms or other functional groups, can significantly impact the biological activity of the derivatives. nih.gov The careful selection of bioisosteric replacements, guided by SAR data and computational models, is a powerful approach for fine-tuning the pharmacological profile of this compound derivatives.

Future Directions and Emerging Research Avenues for Oxolamine Phosphate

Exploration of Novel Biological Targets and Signaling Pathways

While Oxolamine (B1678060) is recognized for its peripheral action on the respiratory tract, its core 1,2,4-oxadiazole (B8745197) structure is a scaffold found in compounds with a wide array of biological activities. drugbank.comnih.govpatsnap.com This suggests that Oxolamine Phosphate (B84403) may interact with a broader range of molecular targets than currently known. Future research is focusing on identifying these novel targets and the signaling pathways they modulate.

The oxadiazole heterocycle has been a point of interest for medicinal chemists, leading to the development of derivatives with significant therapeutic effects. researchgate.net Structural modifications to this scaffold have produced compounds designed to selectively interact with specific biological targets, including enzymes, nucleic acids, and globular proteins, to achieve more promising antitumor effects. researchgate.net Research into various oxadiazole derivatives has revealed interactions with several key enzyme families. Human kinases, which are crucial in cell signaling, metabolism, and protein regulation, are significant targets. mdpi.comnih.gov Their association with cancer initiation and progression makes them a prime focus for drug development. mdpi.comnih.gov

Other identified targets for oxadiazole-based compounds include human carbonic anhydrase (CA) isoforms IX and XII, which are involved in tumorigenesis, and histone deacetylases (HDACs), which regulate gene expression and are implicated in cancer and other diseases. mdpi.commdpi.com The potential for oxolamine or its future analogs to interact with these targets opens up therapeutic possibilities in oncology and beyond. Investigating its effect on pathways like the PI3K-Akt signaling pathway, which is critical in cell survival and growth, could also unveil new applications. researchgate.net

Development of Advanced Preclinical Models for Pharmacological Evaluation

To thoroughly evaluate the expanded therapeutic potential of Oxolamine Phosphate, future research will depend on the development and application of advanced preclinical models. Traditional animal models, while valuable, may not fully replicate the complexity of human diseases. The next generation of research will likely employ more sophisticated systems to gain deeper insights into the drug's efficacy and mechanism of action.

While literature specifically detailing advanced preclinical models for Oxolamine is limited, the path forward can be informed by models used for other anti-inflammatory and respiratory drugs. These could include:

Organ-on-a-chip models: Microfluidic devices containing living human cells that mimic the structure and function of human organs, such as a "lung-on-a-chip," could be used to study Oxolamine's effects on respiratory tissues in a highly controlled, human-relevant environment.

3D Bioprinted Tissues: Three-dimensional cultures of respiratory epithelial cells or tumor spheroids could offer a more accurate representation of in vivo conditions to test Oxolamine's anti-inflammatory or potential anticancer activities.

Humanized Animal Models: Mice engrafted with human cells or genes could provide a more precise platform for evaluating interactions with human-specific targets and immune responses.

Complex In Vitro Co-culture Systems: Models that include multiple cell types, such as epithelial cells and immune cells, can be used to better understand the compound's impact on the inflammatory microenvironment.

These advanced models would allow for a more nuanced pharmacological evaluation of this compound and its derivatives, facilitating the translation of research findings into clinical applications.

Innovative Synthetic Approaches for Enhanced Compound Properties

The therapeutic efficacy of this compound can be significantly improved by enhancing its physicochemical and pharmacological properties through innovative synthetic chemistry. Research is actively exploring novel methods for synthesizing the 1,2,4-oxadiazole core and its derivatives to improve yields, reduce costs, and create analogs with superior characteristics. nih.gov

One study highlighted a significant optimization of the industrial synthesis process for Oxolamine Citrate (B86180), increasing the yield from 24% to 64% by identifying and mitigating the formation of impurities. scispace.com Modern synthetic strategies offer diverse routes to the 1,2,4-oxadiazole ring system. nih.gov Many of these methods are based on the heterocyclization of amidoximes with carboxylic acid derivatives or 1,3-dipolar cycloaddition. nih.gov Recent advancements focus on one-pot procedures and the use of efficient catalysts to streamline production and improve yields. nih.govtandfonline.com For example, silica-supported perchloric acid (HClO4-SiO2) has been identified as a highly efficient and reusable heterogeneous catalyst for the rapid synthesis of 1,2,4-oxadiazoles under solvent-free conditions. tandfonline.com

These innovative approaches allow for the creation of a library of Oxolamine analogs. By modifying substituents on the core structure, chemists can fine-tune properties such as solubility, metabolic stability, and binding affinity for specific biological targets, potentially leading to new drugs with enhanced potency and a better therapeutic profile. nih.govresearchgate.net

| Synthetic Method | Key Reagents/Catalysts | Reported Advantages | Reference(s) |

| Amidoxime (B1450833) & Acyl Chloride Cyclization | TBAF or Pyridine (B92270) | Improved efficacy, short to long reaction times (1-72h) at room temperature, yields up to 98%. | nih.gov |

| One-Pot Synthesis from Amidoximes & Esters | NaOH/DMSO (superbase) | Simple purification, though moderate to long reaction times (4-24h) with variable yields (11-90%). | nih.gov |

| One-Pot Synthesis from Amidoximes & Carboxylic Acids | Vilsmeier Reagent | Good to excellent yields (61-93%), simple purification, uses readily available materials. | nih.gov |

| Heterogeneous Catalysis | HClO4-SiO2 | Highly efficient, inexpensive, reusable catalyst, solvent-free conditions, good to excellent yields. | tandfonline.com |

| Industrial Process Optimization | - | Increased overall process yield from 24% to 64% by identifying and removing impurities. | scispace.com |

Integration of Omics Technologies in this compound Research

The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is set to revolutionize the study of this compound. core.ac.uk These high-throughput approaches provide a holistic view of the molecular changes induced by a drug, offering profound insights into its mechanism of action, potential for repurposing, and biomarkers for its effects. mdpi.comnih.gov

Genomics and Transcriptomics: DNA microarray and RNA-sequencing can identify genes whose expression is altered by Oxolamine. A study using a DNA microarray to screen for small molecules related to pediatric allergic asthma identified Oxolamine as a compound of interest. europeanreview.org Future transcriptomic analyses could reveal the full spectrum of gene networks affected by Oxolamine, pointing towards novel therapeutic indications. researchgate.net

Proteomics: This technology analyzes changes in protein expression and post-translational modifications, helping to pinpoint the direct protein targets of a drug and the pathways it affects. mdpi.comuzh.ch For Oxolamine, proteomics could validate predicted targets like kinases or HDACs and uncover entirely new ones. mdpi.com It can also clarify how the drug modulates immune signaling pathways.

Metabolomics: By profiling changes in small-molecule metabolites, metabolomics offers a functional readout of the physiological state of a cell or organism. uzh.ch A comparative transcriptomic and metabolomics analysis identified Oxolamine as a relevant metabolite in response to CO2-induced stress in an insect model, suggesting it interacts with metabolic pathways. researchgate.net Applying metabolomics in human cell models could elucidate how Oxolamine affects cellular metabolism, particularly in the context of inflammation or cancer.

The combined use of these technologies in a multi-omics approach can provide a comprehensive molecular signature of Oxolamine's activity, connecting genetic predispositions with functional outcomes and paving the way for personalized medicine applications. researchgate.netmdpi.com

| Omics Technology | Potential Application in this compound Research | Reference(s) |

| Genomics/Transcriptomics | Identify gene expression signatures affected by Oxolamine; discover potential for drug repurposing (e.g., in asthma). | researchgate.neteuropeanreview.org |

| Proteomics | Identify direct protein targets and signaling pathways (e.g., kinases, immune signaling); validate computationally predicted targets. | mdpi.comuzh.ch |

| Metabolomics | Characterize changes in cellular metabolism in response to the drug; identify biomarkers of drug response and effect. | researchgate.netuzh.ch |

| Multi-Omics Integration | Build comprehensive models of the drug's mechanism of action by linking genomic, proteomic, and metabolomic data. | researchgate.netmdpi.com |

Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and development, and their application to this compound research holds immense promise. frontiersin.orgresearchgate.net These computational tools can analyze vast and complex datasets to accelerate research, reduce costs, and improve the success rate of identifying new therapeutic uses and improved drug candidates. frontiersin.orgnih.gov

Key applications in the context of this compound include:

Target Identification and Validation: AI algorithms can analyze biological big data from genomics, proteomics, and clinical studies to identify and prioritize novel potential targets for Oxolamine. mdpi.com

Virtual Screening and Drug Repurposing: ML models can rapidly screen massive virtual libraries of compounds to predict their binding affinity to specific targets. nih.gov This can be used to identify existing drugs, including Oxolamine, that could be repurposed for new diseases. researchgate.net

De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs), can design entirely new molecules from scratch. nih.gov These models can be trained to generate novel oxadiazole derivatives with optimized properties, such as enhanced potency, selectivity, and improved pharmacokinetic profiles, tailored to a specific biological target. frontiersin.org

Predictive Modeling: AI can be used to build models that predict a compound's bioactivity, toxicity, and other pharmacological properties based on its chemical structure. mdpi.comfrontiersin.org This allows researchers to prioritize the synthesis and testing of the most promising Oxolamine analogs, making the research and development process more efficient.

By integrating AI and ML into the research pipeline, scientists can explore the chemical and biological space around this compound more effectively, unlocking its full therapeutic potential in a data-driven and accelerated manner. researchgate.net

Q & A

Q. What are the primary pharmacological mechanisms of oxolamine phosphate, and how do they differ from other antitussive agents?

this compound acts primarily as a peripheral cough suppressant by inhibiting sensory nerve endings in the respiratory tract, reducing irritation-induced coughing. Unlike centrally acting agents (e.g., codeine), it does not target opioid receptors in the brain, minimizing central nervous system side effects. Its phosphate moiety enhances solubility for oral administration. Methodological validation of its mechanism often involves in vivo cough reflex models in rodents and in vitro assays measuring nerve activity .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry is widely used for precise quantification. Densitometric methods, as demonstrated in studies of synovial fluid, can also be adapted for this compound analysis by optimizing mobile phases and detection wavelengths (e.g., 254 nm) . Standard validation parameters (linearity, recovery, LOD/LOQ) must adhere to ICH guidelines.

Q. How is this compound metabolized, and what are its major pharmacokinetic challenges?

Oxolamine is metabolized hepatically via CYP450 enzymes, with gender-specific differences observed in rats due to CYP2B1 inhibition. Pharmacokinetic studies require species-specific protocols: for example, male rats show reduced warfarin clearance when co-administered with oxolamine, necessitating careful dose adjustments in preclinical models .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across clinical trials?

Discrepancies in trial outcomes (e.g., variable reduction in cough frequency) may stem from differences in patient stratification (e.g., acute vs. chronic cough) or formulation bioavailability. A meta-analysis framework should include sensitivity analyses for dosage forms (phosphate vs. citrate salts) and covariates like age/comorbidities. Bayesian statistical models can account for heterogeneity in small-sample studies .

Q. What experimental designs are optimal for assessing this compound’s safety profile in pediatric populations?

Retrospective cohort studies analyzing adverse event databases (e.g., FDA Adverse Event Reporting System) can identify rare neuropsychiatric effects (e.g., hallucinations in children). Preclinical models should use juvenile rodent cohorts to simulate pediatric metabolism, with EEG monitoring for neuroactivity changes . Dose-ranging studies must align with allometric scaling principles to avoid overdosing.

Q. How do phosphate-containing formulations of oxolamine influence its stability and bioequivalence?

Accelerated stability testing (40°C/75% RH) under ICH Q1A guidelines can assess degradation pathways (e.g., hydrolysis of the phosphate group). Bioequivalence studies should compare AUC and Cmax of this compound against citrate salts using crossover designs in healthy volunteers. Phosphate’s buffering effects may alter gastric absorption, requiring pH-controlled dissolution assays .

Q. What strategies mitigate CYP-mediated drug interactions involving this compound?

In vitro microsomal assays (human liver microsomes) can identify CYP isoforms inhibited by oxolamine. For example, CYP2B1 inhibition in rats suggests potential interactions with substrates like cyclophosphamide. In silico modeling (e.g., molecular docking) can predict binding affinities to human CYP2B6, guiding clinical contraindications .

Methodological Guidance

- For Pharmacokinetic Studies : Use population pharmacokinetic (PopPK) models to account for inter-individual variability, especially in populations with renal/hepatic impairment. Non-compartmental analysis (NCA) suffices for early-phase trials .

- For Toxicity Profiling : Apply the Agency for Toxic Substances and Disease Registry (ATSDR) framework, extrapolating data from organophosphate class studies when oxolamine-specific data are limited .

- For Analytical Validation : Include internal standards (e.g., deuterated oxolamine) in HPLC-MS protocols to correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.